1H-Indole-1-carboxylic acid, 2-borono-5-[[[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]methyl]-, 1-(1,1-dimethylethyl) ester
Description
This compound is a boronic acid-functionalized indole derivative with a complex substitution pattern. Key structural features include:
- A boronic acid group at the indole’s C2 position, which is critical for applications in Suzuki-Miyaura cross-coupling reactions .
- A tert-butyl ester at the indole’s N1 position, serving as a protecting group to enhance stability and solubility .
Synthesis pathways for similar indole derivatives (e.g., C5-O-substituted indoles) often involve cyclization of azidocinnamate esters or functionalization via alkylation/hydrolysis, as seen in and .
Properties
IUPAC Name |
[5-[[2-[tert-butyl(dimethyl)silyl]oxyethylamino]methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37BN2O5Si/c1-21(2,3)30-20(26)25-18-10-9-16(13-17(18)14-19(25)23(27)28)15-24-11-12-29-31(7,8)22(4,5)6/h9-10,13-14,24,27-28H,11-12,15H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJJDDVEZKXKBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)CNCCO[Si](C)(C)C(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37BN2O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00723287 | |
| Record name | [1-(tert-Butoxycarbonyl)-5-{[(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)amino]methyl}-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913388-73-5 | |
| Record name | [1-(tert-Butoxycarbonyl)-5-{[(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)amino]methyl}-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1H-Indole-1-carboxylic acid, 2-borono-5-[[[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]methyl]-, 1-(1,1-dimethylethyl) ester (CAS No. 913388-73-5) is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This compound has a complex molecular structure with a molecular formula of C22H37BN2O5Si and a molecular weight of 448.4 g/mol.
The biological activity of this compound can be linked to its structural components, particularly the indole moiety, which is known for its diverse pharmacological properties. Indole derivatives have been extensively studied for their ability to act as inhibitors in various biological pathways, including those related to viral replication and cancer cell proliferation.
Antiviral Activity
Research indicates that indole derivatives, including those similar to 1H-indole-1-carboxylic acid, can inhibit HIV-1 integrase, an essential enzyme for the viral lifecycle. For instance, studies have shown that indole-2-carboxylic acid derivatives can effectively inhibit integrase strand transfer with IC50 values ranging from 3.11 μM to higher values depending on structural modifications. The binding interactions involve chelation with Mg²⁺ ions within the active site of the integrase enzyme, enhancing the inhibitory effect against HIV replication .
Structure-Activity Relationship (SAR)
The effectiveness of indole derivatives is often enhanced through structural modifications. For example:
- Substituents at C3 Position : Introducing hydrophobic substituents at the C3 position has been shown to improve binding affinity and biological activity against integrase. Compounds modified at this position exhibited IC50 values significantly lower than the parent compound .
| Compound | IC50 Value (μM) | Structural Modification |
|---|---|---|
| Parent Compound | 32.37 | None |
| C3 Substituted Derivative A | 10.06 | Methoxyphenyl group |
| C3 Substituted Derivative B | 3.11 | Enhanced hydrophobic interactions |
Antitumor Activity
Indole derivatives are also recognized for their antitumor properties. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis. Specific studies have indicated that certain indole compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell cycle regulation.
Case Study: Indole Derivatives in Cancer Treatment
A study focused on a series of indole derivatives indicated significant antitumor activity against various cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations. The efficacy was attributed to their ability to interfere with key cellular processes such as DNA synthesis and repair.
Toxicological Considerations
While investigating the biological activity of such compounds, it is crucial to assess their safety profiles. The toxicity data for indole derivatives suggest that while many exhibit potent biological activity, they may also pose risks depending on their concentration and exposure duration.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Indole Derivatives
Key Observations :
Boronic Acid at C2 : Common across all compounds, enabling applications in bioconjugation and catalysis. The target compound’s boronic acid group is structurally analogous to derivatives in , but its bioactivity remains uncharacterized in the evidence.
C5 Substituent Diversity: The silyl ether in the target compound () contrasts with the piperidinyl (), morpholinyl (), and bis-Boc amino () groups in analogs. Silyl ethers are hydrolytically stable but cleavable under specific conditions, making them useful in prodrug design. The morpholinyl ethoxy group in introduces a heterocycle that could enhance solubility and blood-brain barrier penetration .
N1 Protecting Groups : All compounds feature a tert-butyl ester , which improves stability during synthesis compared to methyl or benzyl esters (e.g., reports challenges with N-benzylation).
Bioactivity and Computational Predictions
- Chemical Similarity Metrics: Tanimoto and Dice similarity scores () could quantify the target compound’s resemblance to known inhibitors, though specific data is absent in the evidence.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
